

Enozertinib's Blood-Brain Barrier Penetration: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with a specific focus on exon 20 insertion mutations.[1][2] A critical attribute of **Enozertinib** for the treatment of primary central nervous system (CNS) tumors and brain metastases is its ability to effectively cross the blood-brain barrier (BBB).[1] Preclinical data have consistently highlighted **Enozertinib** as a "highly brain-penetrant" agent, demonstrating promising anti-tumor activity in intracranial cancer models.[3][4][5][6][7][8][9] This guide provides a comparative analysis of **Enozertinib**'s BBB penetration, supported by available preclinical data, and details the experimental methodologies used in these assessments.

Quantitative Comparison of BBB Penetration

A key determinant of a drug's ability to penetrate the CNS is its interaction with efflux transporters at the BBB, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). A low efflux ratio in in vitro models is predictive of better brain penetration. Preclinical studies have compared the efflux ratio of **Enozertinib** with other tyrosine kinase inhibitors (TKIs).



Compound	Efflux Ratio	Transporter(s)
Enozertinib	<3	P-gp/BCRP
Osimertinib	3.2	P-gp/BCRP
Mobocertinib	>10	P-gp/BCRP
Poziotinib	>10	P-gp/BCRP
CLN-081	>10	P-gp/BCRP

Data from a 2022 American Association for Cancer Research (AACR) poster presentation.[9]

In addition to in vitro assessments, the unbound brain-to-plasma concentration ratio (Kp,uu) is a critical in vivo parameter for quantifying BBB penetration.[10] Preclinical studies in mice have demonstrated a high ratio of free unbound **Enozertinib** in the brain relative to plasma.[11]

Compound	Time Point	Free Unbound Brain/Plasma Ratio
Enozertinib	1 hour	~1.0
Enozertinib	4 hours	~0.75

Data from a 2021 American Association for Cancer Research (AACR) poster presentation.[3][9]

These data suggest that **Enozertinib** has a more favorable profile for CNS penetration compared to several other TKIs, attributed to its minimal engagement with key efflux transporters.[11] This superior brain penetration has been correlated with significant anti-tumor activity in intracranial non-small cell lung cancer (NSCLC) models, where it was shown to be more effective than mobocertinib.[12] Furthermore, a clinical case study has reported a complete systemic and CNS response in a patient with NSCLC harboring an EGFR exon 20



insertion mutation and untreated, active brain metastases after treatment with **Enozertinib**.[5] [13][14]

Experimental Protocols

The assessment of a drug's BBB penetration involves a combination of in silico, in vitro, and in vivo methodologies.

In Silico Prediction: Physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors are analyzed to predict the likelihood of passive diffusion across the BBB.[15]

In Vitro Models:

- Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides an initial screen for passive diffusion across an artificial lipid membrane, simulating the BBB.[13]
- Cell-Based Transwell Assays: Monolayers of endothelial cells, such as Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporter genes (e.g., MDR1 for P-gp), are used to assess both passive permeability and active transport.[12] The efflux ratio is determined by measuring the permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio of less than 3 is generally considered indicative of good brain penetration.[9]

In Vivo Models:

- Brain-to-Plasma Concentration Ratio (Kp): This involves administering the drug to preclinical animal models (e.g., rats or mice) and measuring the total drug concentration in the brain and plasma at a specific time point.[15]
- Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is a more refined measurement
 that accounts for drug binding to plasma proteins and brain tissue, providing a more accurate
 indication of the free drug available to interact with its target in the CNS.[10] This is often
 determined using techniques like equilibrium dialysis or microdialysis.[10]



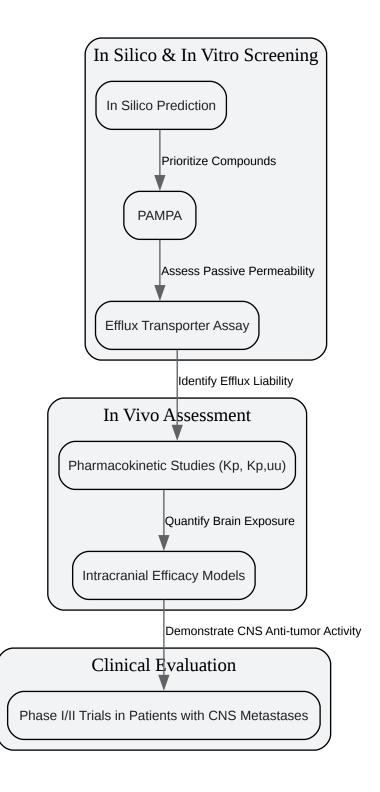




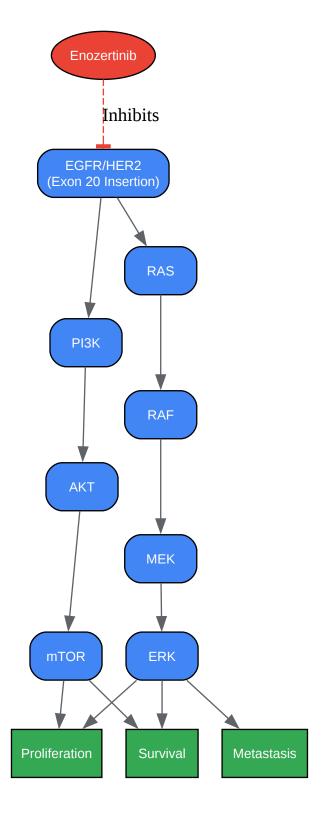
• Intracranial Tumor Models: The efficacy of the drug is tested in animal models where human cancer cells are implanted in the brain to form tumors. Tumor growth inhibition is monitored to assess the therapeutic potential of the brain-penetrant drug.[3][12]

Below is a generalized workflow for assessing the BBB penetration of a novel compound.









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